molecular formula C11H16FN5 B11743414 n-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine

n-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine

Cat. No.: B11743414
M. Wt: 237.28 g/mol
InChI Key: SXZQTFUUHNPQPK-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl group, a fluorine atom, and two methyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,5-dimethyl-1H-pyrazole: Lacks the fluorine atom and additional pyrazole ring.

    1,4-Dimethyl-3,5-diphenyl-1H-pyrazole: Contains phenyl groups instead of the ethyl and fluorine substituents.

    5-Fluoro-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethyl and fluorine groups, along with the dual pyrazole rings, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-10(12)9(6-14-17)5-13-11-8(2)7-16(3)15-11/h6-7H,4-5H2,1-3H3,(H,13,15)

InChI Key

SXZQTFUUHNPQPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NN(C=C2C)C)F

Origin of Product

United States

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